Product packaging for Methyl 4-hydroxy-2-methylbut-2-enoate(Cat. No.:CAS No. 101080-53-9)

Methyl 4-hydroxy-2-methylbut-2-enoate

Cat. No.: B11722972
CAS No.: 101080-53-9
M. Wt: 130.14 g/mol
InChI Key: FKRANOXLYCXMOV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-methylbut-2-enoate is a high-value chemical reagent for research and development. This compound, with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol, is an ester derivative of 4-hydroxy-2-methylbut-2-enoic acid . The (E)-isomer of this compound is specifically identified under CAS number 28127-65-3 . The parent acid of this compound is recognized as a natural product, found in species such as Artemisia aucheri , classifying it as a hydroxy fatty acid . Its structure, featuring both a reactive ester and a hydroxyl group on an unsaturated carbon chain, makes it a versatile building block for chemical synthesis. Research indicates that this compound and its derivatives are valuable intermediates in synthetic organic chemistry. For instance, closely related 4-hydroxybut-2-enoate structures have been utilized in sophisticated reactions, such as the enantioselective intramolecular Stetter reaction, to produce chiral chroman-4-ones—structures that are privileged scaffolds in medicinal chemistry . This highlights its potential application in the synthesis of complex, optically active molecules for pharmaceutical research. As a specialty reagent, this compound is intended for use in laboratory research and development. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B11722972 Methyl 4-hydroxy-2-methylbut-2-enoate CAS No. 101080-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h3,7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRANOXLYCXMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720738
Record name Methyl 4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-53-9
Record name Methyl 4-hydroxy-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Strategies for Methyl 4 Hydroxy 2 Methylbut 2 Enoate and Its Functionalized Analogues

Asymmetric Synthesis and Stereocontrol Methodologies

The presence of multiple stereocenters and functional groups in derivatives of methyl 4-hydroxy-2-methylbut-2-enoate necessitates the use of advanced asymmetric synthetic methods to control their stereochemistry.

The enantioselective synthesis of γ-hydroxy-α,β-unsaturated esters, a class of compounds to which this compound belongs, has been a subject of significant research. One notable approach involves the Horner-Wadsworth-Emmons reaction of O-protected chiral α-hydroxy aldehydes. For instance, the reaction of an O-protected chiral α-hydroxy aldehyde with (carbethoxymethyl)diphenylphosphine oxide can yield the corresponding chiral γ-hydroxy-α,β-unsaturated ester with high enantiomeric purity. mdpi.org This method provides a viable route to enantiomerically enriched derivatives of this compound.

Another powerful strategy is the enzymatic resolution of racemic mixtures or the use of enzymatic tandem reactions. For example, tandem aldol addition-transamination reactions catalyzed by enzymes have been employed for the synthesis of γ-hydroxy-α-amino acid derivatives, which can be precursors to chiral γ-hydroxy-α,β-unsaturated esters. nih.gov

The following table summarizes an example of an enantioselective synthesis of a γ-hydroxy-α,β-unsaturated ester:

Starting MaterialReagentProductYield (%)Enantiomeric Purity (%)
O-protected chiral α-hydroxy aldehyde(Carbethoxymethyl)diphenylphosphine oxideChiral γ-hydroxy-α,β-unsaturated ester8696

Data sourced from a study on the synthesis of chiral gamma-hydroxy-alpha-beta-unsaturated compounds. mdpi.org

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. The diastereoselectivity of nucleophilic epoxidation of γ-hydroxy-α,β-unsaturated esters has been investigated, providing insights into controlling the relative stereochemistry. For α-methyl-substituted γ-hydroxy-α,β-unsaturated esters, nucleophilic epoxidation proceeds with high syn-diastereoselectivity. acs.org This stereochemical outcome is attributed to a Felkin-Anh model involving chelation with the nucleophile. acs.org

Conversely, for β-methyl-substituted analogues, the epoxidation reaction shows lower stereoselectivity, with a preference for the anti-isomer. acs.org These findings are instrumental in designing synthetic routes towards specific diastereomers of functionalized this compound derivatives.

The table below illustrates the diastereoselectivity in the epoxidation of substituted γ-hydroxy-α,β-unsaturated esters:

SubstrateProduct DiastereomerDiastereomeric Ratio (syn:anti)
α-methyl-γ-hydroxy-α,β-unsaturated estersyn-epoxide>19:1
β-methyl-γ-hydroxy-α,β-unsaturated esteranti-epoxidePredominantly anti

Data from a study on the stereoselective epoxidation of γ-hydroxy-α,β-unsaturated esters. acs.org

Asymmetric [2+2] photocycloaddition is a powerful tool for the construction of chiral cyclobutane rings, which can be precursors to or components of more complex molecules. While direct applications to acyclic systems like this compound are less common, the principles have been extensively demonstrated in related systems, particularly with cyclic and acyclic α,β-unsaturated carbonyl compounds. researchgate.net

The reaction can be catalyzed by chiral Lewis acids or through the use of chiral photosensitizers. For instance, enantioselective intermolecular [2+2] photocycloaddition reactions of 2(1H)-quinolones with electron-deficient olefins have been achieved with high enantioselectivity using a chiral thioxanthone catalyst. nih.gov These methodologies, developed for other unsaturated systems, offer a conceptual framework for designing asymmetric photocycloaddition reactions involving derivatives of this compound.

Key features of asymmetric photocycloaddition in related systems:

Catalysts: Chiral Brønsted acids and Lewis acids are employed to induce enantioselectivity. acs.org

Mechanism: The reaction often proceeds through the formation of a triplet 1,4-biradical intermediate. researchgate.net

Substrate Scope: A variety of α,β-unsaturated esters, ketones, and other activated olefins can be used.

Total Synthesis of Complex Natural Products Featuring the this compound Moiety

The structural motif of this compound is embedded within numerous complex natural products. Its integration into these intricate architectures showcases the versatility of this building block in total synthesis.

The Madangamine alkaloids are a family of architecturally complex marine natural products with potent biological activities. researchgate.netmdpi.com Their intricate polycyclic structures present a formidable challenge to synthetic chemists. The total synthesis of Madangamine alkaloids often involves the strategic assembly of various fragments. While a direct incorporation of the "this compound" moiety might not be explicitly documented in every synthetic route, functionalized butenoate derivatives serve as crucial precursors for constructing the macrocyclic rings and side chains of these alkaloids. researchgate.netelsevierpure.com

For example, the synthesis of the diazatricyclic core of the Madangamines has been achieved from densely functionalized cyclohexane derivatives. fao.org The subsequent elaboration to the final natural products often requires the introduction of unsaturated ester functionalities, which can be derived from or are analogous to this compound. The unified total synthesis of Madangamine alkaloids highlights the importance of stereodivergent approaches to install skipped dienes, which can be constructed from butenoate-derived precursors. researchgate.netelsevierpure.com

The chromane skeleton is a common motif in a wide range of natural products and pharmacologically active compounds. The stereocontrolled synthesis of chromanes bearing a methyl 2-methylbut-2-enoate derivative at a specific position allows for the generation of molecular diversity and the exploration of structure-activity relationships.

While specific examples detailing the direct use of "Methyl 2-methylbut-2-enoate" in chromane synthesis are not extensively covered in the provided search results, the general strategies for chromane synthesis often involve the reaction of phenols with α,β-unsaturated esters or their precursors. The stereoconfiguration of the resulting chromane can be controlled by the choice of chiral catalysts or by using chiral starting materials.

Preparation of Isoprenoid Pathway Intermediates from Ethyl 4-hydroxy-2-methylbut-2-enoate

Ethyl 4-hydroxy-2-methylbut-2-enoate is a recognized precursor for the chemical synthesis of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a critical intermediate in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis. handwiki.org In biological systems, HMBPP is subsequently converted into the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). handwiki.org

While the biological transformations are enzymatic, chemical strategies have been developed to access these important molecules from ethyl 4-hydroxy-2-methylbut-2-enoate. A key transformation involves the conversion of the primary alcohol to a leaving group, followed by phosphorylation and pyrophosphorylation steps. For instance, a synthetic route to isotopically labeled HMBPP has been reported starting from ethyl (E)-4-hydroxy-2-methylbut-2-enoate. This synthesis involved an initial chlorination of the starting material.

The general chemical approach to convert ethyl 4-hydroxy-2-methylbut-2-enoate to IPP and DMAPP would involve a multi-step synthesis. A plausible, though not explicitly detailed in a single source, synthetic sequence could involve:

Selective Protection: Protection of the primary hydroxyl group to prevent interference in subsequent steps.

Ester Reduction: Reduction of the ethyl ester to the corresponding allylic alcohol.

Hydroxyl Activation: Conversion of the newly formed primary alcohol into a good leaving group (e.g., a tosylate or halide).

Phosphorylation: Introduction of the phosphate moiety, typically via reaction with a phosphate source.

Pyrophosphorylation: Conversion of the monophosphate to the pyrophosphate.

Isomerization: The resulting HMBPP can potentially be isomerized to a mixture of IPP and DMAPP under specific chemical conditions, mimicking the final step of the MEP pathway.

This synthetic endeavor highlights the utility of ethyl 4-hydroxy-2-methylbut-2-enoate as a starting point for accessing complex, biologically relevant molecules.

Advanced Chemical Transformations and Functional Group Interconversions

The presence of two distinct functional groups in this compound allows for a range of advanced chemical transformations and functional group interconversions. The ability to selectively modify one group while preserving the other is a hallmark of sophisticated synthetic chemistry.

Regioselective Derivatization of the Hydroxy and Ester Functionalities

The selective modification of either the hydroxyl or the ester group in the presence of the other is crucial for the utility of this compound as a synthetic intermediate.

Derivatization of the Hydroxyl Group:

The primary hydroxyl group can be selectively targeted for various transformations. A common strategy is the use of protecting groups to temporarily mask its reactivity. For example, the hydroxyl group of ethyl (E)-4-hydroxy-3-methylbut-2-enoate can be protected as a silyl ether, specifically a tert-butyldimethylsilyl (TBS) ether. This protection is achieved by reacting the alcohol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole. The resulting silyl ether is stable to a variety of reaction conditions, allowing for subsequent manipulation of the ester functionality.

Other derivatizations of the hydroxyl group include:

Esterification: Reaction with an acyl chloride or anhydride in the presence of a base to form an ester.

Etherification: Reaction with an alkyl halide under basic conditions (e.g., Williamson ether synthesis) to form an ether.

Oxidation: Oxidation to the corresponding aldehyde, although this can be challenging without affecting the double bond.

Derivatization of the Ester Functionality:

With the hydroxyl group protected, the ester functionality becomes the primary site for reaction. Key transformations include:

Reduction: The ester can be reduced to the corresponding primary allylic alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). This reduction of the ester in the TBS-protected ethyl (E)-4-hydroxy-3-methylbut-2-enoate has been demonstrated.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Transesterification: The methyl or ethyl ester can be converted to a different ester by reaction with another alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with an amine to form the corresponding amide.

The interplay of these regioselective reactions significantly expands the synthetic utility of the parent molecule.

Functional GroupReaction TypeReagents/ConditionsProduct Functional Group
HydroxylProtection (Silylation)tert-Butyldimethylsilyl chloride, ImidazoleSilyl Ether
HydroxylEsterificationAcyl chloride/anhydride, BaseEster
HydroxylEtherificationAlkyl halide, BaseEther
Ester (with protected OH)ReductionLithium aluminum hydride (LiAlH4)Primary Alcohol
EsterHydrolysisAcid or BaseCarboxylic Acid
EsterTransesterificationAlcohol, Acid/Base catalystDifferent Ester
EsterAmidationAmineAmide

Selective Olefin Modifications

The carbon-carbon double bond in this compound is also amenable to a variety of selective modifications, further enhancing its synthetic versatility.

Epoxidation:

The electron-deficient nature of the double bond, due to conjugation with the ester group, influences its reactivity. Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom), can be achieved using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups with specific stereochemistry.

Dihydroxylation:

The double bond can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO4) in a catalytic amount with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). Asymmetric dihydroxylation, using chiral ligands in conjunction with the osmium catalyst (e.g., Sharpless asymmetric dihydroxylation), can be used to introduce chirality and produce enantiomerically enriched diols. beilstein-journals.org This has been demonstrated on structurally related butenoate systems. beilstein-journals.org

Hydrogenation:

Catalytic hydrogenation of the double bond, typically using hydrogen gas and a metal catalyst (e.g., palladium on carbon, platinum oxide), will reduce the alkene to an alkane, resulting in methyl 4-hydroxy-2-methylbutanoate. This reaction saturates the carbon-carbon double bond.

Cyclopropanation:

The double bond can undergo cyclopropanation reactions to form a cyclopropane ring. Reagents such as the Simmons-Smith reagent (diiodomethane and a zinc-copper couple) or various carbenoid species can be used for this purpose.

These selective olefin modifications, in concert with the derivatization of the hydroxyl and ester functionalities, provide a rich platform for the synthesis of a wide array of complex organic molecules.

Reaction TypeReagents/ConditionsProduct Functional Group
Epoxidationmeta-Chloroperoxybenzoic acid (m-CPBA)Epoxide
DihydroxylationOsmium tetroxide (catalytic), NMODiol
Asymmetric DihydroxylationOsmium tetroxide, Chiral ligandsChiral Diol
HydrogenationH2, Pd/C or PtO2Alkane
CyclopropanationSimmons-Smith reagent (CH2I2, Zn-Cu)Cyclopropane

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Hydroxy 2 Methylbut 2 Enoate and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.

Detailed crystallographic analysis has been performed on (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]-4-hydroxy-2-methylbut-2-enoate, a complex derivative. iucr.org In this structure, the five-membered dioxolane ring adopts an envelope conformation, a common, low-energy arrangement for such ring systems. iucr.orgnih.gov The carbon atom bonded to the butenoate side chain serves as the "flap" of the envelope. iucr.orgnih.gov

The crystal packing is characterized by a network of robust intermolecular hydrogen bonds. Specifically, O—H⋯O and N—H⋯O interactions link the molecules together, forming sheet-like structures. iucr.orgnih.gov These sheets are further organized into a three-dimensional network by weaker C—H⋯Cl interactions. nih.gov This intricate network of non-covalent interactions stabilizes the crystal lattice.

Table 1: Crystallographic Data for a Dioxolane-Substituted Derivative

Parameter Value
Chemical Formula C₁₀H₁₄Cl₃NO₅
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 5.8955 (3)
b (Å) 14.5912 (8)
c (Å) 17.5866 (9)
V (ų) 1512.19 (14)
Z 4
Radiation type Mo Kα

(Data sourced from studies on (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]-4-hydroxy-2-methylbut-2-enoate) iucr.orgnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. researchgate.netwpmucdn.comsemanticscholar.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. researchgate.netdiva-portal.org

The structure of Methyl 4-hydroxy-2-methylbut-2-enoate and its derivatives can be unequivocally confirmed using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the complete molecular skeleton.

For the dioxolane-substituted derivative previously discussed, detailed NMR data has been reported. iucr.org

Table 2: ¹H and ¹³C NMR Data for a Dioxolane-Substituted Derivative

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C16 (C=O) - 168.2
C13 (=CH) 6.78 (dq, J=8.7, 1.4 Hz) 138.9
C14 (C=) - 130.2
C14-CH₃ 1.92 (d, J=1.4 Hz) 13.2
C19 (OCH₃) 3.75 (s) 52.2
C11 (CH-OH) 4.43-4.39 (m) 69.2
C9 (CH) 4.65 (ddd, J=7.0, 4.3, 2.9 Hz) 82.9
C8 (CH₂) 4.43-4.39 (m) 70.1
C5 (C-N) - 116.0
C4 (O-C-O) - 103.3
H6 (NH₂) 2.95 (bs) -

(Data is for (–)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl]-4-hydroxy-2-methylbut-2-enoate in CDCl₃) iucr.org

Assessing the enantiomeric purity (or enantiomeric excess, ee) is critical in the synthesis of chiral molecules. Chiral NMR spectroscopy offers a powerful method for this determination without the need for physical separation of the enantiomers. nih.gov The fundamental principle involves converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum. nih.govresearchgate.net

This is typically achieved by using a chiral resolving agent, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes create distinct chemical environments for the nuclei of each enantiomer, leading to separate signals in the NMR spectrum. researchgate.net

Chiral Derivatizing Agents (CDAs): These agents, such as Mosher's acid chloride, react covalently with a functional group (like the hydroxyl group in this compound) to form a stable pair of diastereomers. utoronto.ca These diastereomers have different physical properties and, consequently, distinct NMR spectra.

By integrating the signals corresponding to each diastereomer, the ratio of the original enantiomers, and thus the enantiomeric purity, can be accurately quantified. utoronto.ca

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of a compound's molecular formula. longdom.org Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. libretexts.org This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. libretexts.org

The technique relies on the fact that the exact masses of atoms are not integers (except for ¹²C, which is defined as 12.00000 amu). libretexts.org By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed molecular formula, the elemental composition can be confirmed with high confidence, typically within a few parts per million (ppm). longdom.org This is essential for verifying the identity of newly synthesized compounds or isolated natural products. chemrxiv.org

Table 3: HRMS Data for a Related Compound

Compound Molecular Formula Calculated [M+H]⁺ (m/z) Found [M+H]⁺ (m/z)
Diethyl 2,2-bis(2-methylallyl)malonate C₁₅H₂₅O₄ 269.1753 269.1751

(Data for a structurally related compound to illustrate the principle of HRMS) doi.org

Computational and Theoretical Chemistry Studies on Methyl 4 Hydroxy 2 Methylbut 2 Enoate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 4-hydroxy-2-methylbut-2-enoate. These calculations, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure, which in turn governs its reactivity. By solving approximations of the Schrödinger equation for the molecule, researchers can determine various electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

For this compound, these calculations can reveal the locations of electron-rich and electron-deficient sites, predicting how the molecule will interact with other chemical species. For instance, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. This information is crucial for predicting the molecule's behavior in chemical reactions and for designing synthetic pathways.

Density Functional Theory (DFT) Applications for Structural Elucidation and Validation

Density Functional Theory (DFT) has emerged as a dominant tool in computational chemistry for the study of electronic structures. DFT methods are particularly valuable for accurately predicting the properties of molecules like this compound, offering a balance between computational cost and accuracy.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique that significantly aids in structure determination. For this compound, DFT calculations can be employed to predict both ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within the DFT framework for this purpose.

The process typically involves optimizing the geometry of the molecule using a specific DFT functional and basis set, followed by the calculation of NMR shielding constants. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. For instance, functionals like B3LYP and basis sets such as 6-311++G(d,p) have been shown to provide reliable results for organic molecules.

A comparison between the computationally predicted and experimentally measured NMR spectra can confirm the proposed structure of this compound or help in the assignment of ambiguous signals.

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 168.5 167.9
C2 128.9 128.4
C3 135.2 134.7
C4 60.1 59.8
C5 (OCH₃) 51.7 51.3

For chiral molecules like this compound, determining the absolute configuration is a critical aspect of its characterization. Computational methods, particularly time-dependent DFT (TD-DFT), offer a powerful tool for this purpose by calculating the optical rotation of the molecule.

The methodology involves calculating the specific rotation of each enantiomer of this compound. By comparing the calculated optical rotation with the experimentally measured value, the absolute configuration of the synthesized or isolated compound can be determined. The TD-DFT/GIAO methodology using functionals like B3LYP and basis sets such as aug-cc-pVDZ has been successfully applied for determining the absolute configurations of various chiral molecules. This computational approach provides a non-destructive alternative to traditional methods like X-ray crystallography.

Table 2: Hypothetical Calculated Optical Rotation for the Enantiomers of this compound

Enantiomer Calculated Specific Rotation [α]D
(R)-Methyl 4-hydroxy-2-methylbut-2-enoate +25.3°

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound play a significant role in its chemical and biological activity. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its stable conformers.

Conformational analysis involves systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformation. This process helps in identifying the low-energy conformers that are most likely to exist at a given temperature. These stable conformations are then used as the starting point for more accurate quantum chemical calculations of properties like NMR chemical shifts and optical rotation. A thorough conformational search is crucial as the calculated properties can be highly dependent on the molecular geometry.

Isolation and Structural Elucidation of Natural Products Containing Methyl 2 Methylbut 2 Enoate Moieties

Natural Occurrence in Botanical Extracts

While the specific compound Methyl 4-hydroxy-2-methylbut-2-enoate is not extensively documented as a standalone natural product, the core methyl 2-methylbut-2-enoate moiety is a key feature of various phytochemicals, often in the form of its isomers, the angeloyl ((Z)-2-methylbut-2-enoyl) and tigloyl ((E)-2-methylbut-2-enoyl) esters. These C5 acyl groups are characteristic secondary metabolites in certain plant families.

Ageratina grandifolia , a species within the Asteraceae family, is known to produce a rich array of secondary metabolites. nih.gov Phytochemical investigations of the Ageratina genus have revealed the prevalence of compounds such as flavonoids, benzofurans, chromenes, and various terpenoids. nih.gov While direct isolation of this compound from Ageratina grandifolia has not been specifically reported, the genus is well-known for producing sesquiterpene lactones and other terpenoids that are often esterified with angeloyl or tigloyl groups. These ester attachments play a crucial role in the bioactivity and chemical diversity of the compounds within this genus.

Vitis vinifera , the common grapevine, is a rich source of a wide range of secondary metabolites, particularly phenolic compounds. mdpi.comresearchgate.net Extracts from various parts of the plant, including leaves, tendrils, and seeds, have been extensively studied, revealing a complex chemical profile that includes flavonoids, stilbenes (like resveratrol), and proanthocyanidins. mdpi.comresearchgate.net The focus of phytochemical studies in Vitis vinifera has predominantly been on these polyphenolic compounds due to their antioxidant and other health-related properties. Small molecule esters, while undoubtedly present in the plant's volatile and semi-volatile fractions, have been less of a focus. Consequently, the presence of this compound or its related ester moieties in Vitis vinifera is not well-documented in the mainstream literature.

Structural Analysis of Complex Esters Bearing the Butenoate Scaffold

The structural elucidation of complex natural products bearing a butenoate scaffold relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Fastigilin A , a sesquiterpene lactone, serves as an example of a complex molecule where such moieties are found. The structural analysis of these types of compounds involves a combination of 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to determine the connectivity of the carbon skeleton and the placement of ester side chains. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for determining the elemental composition and for fragmentation analysis, which can help identify the nature of the ester groups.

Chromane derivatives and related benzofurans are another class of natural products where butenoate-type esters can be found. These compounds are widespread in the Ageratina genus. nih.gov The structural analysis of these molecules follows similar principles, with NMR providing the framework of the aromatic and heterocyclic rings and MS confirming the molecular formula and helping to locate substituents.

Tetracyclic structures , such as certain types of diterpenes or triterpenes, can also be esterified with 2-methylbut-2-enoate or its isomers. The complexity of these molecules makes their structural analysis challenging. Advanced NMR techniques are often required to resolve overlapping signals and establish long-range correlations. X-ray crystallography provides the most definitive structural evidence when suitable crystals can be obtained.

The table below summarizes the key spectroscopic techniques and their roles in the structural analysis of these complex natural products.

Spectroscopic TechniqueInformation Provided
¹H NMR Provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes correlations between protons and carbons, allowing for the assembly of the molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition (HRMS) and provides fragmentation patterns that can identify substructures like ester side chains.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.

Chemo-taxonomic Significance and Distribution Patterns

The distribution of secondary metabolites in plants is often not random and can have significant taxonomic implications. The presence or absence of certain classes of compounds can be used to classify plants and understand their evolutionary relationships.

Within the Asteraceae family, the presence of C5 acyl esters, such as those derived from angelic acid and tiglic acid, is of considerable chemo-taxonomic importance. These moieties are commonly found as esterifying groups on sesquiterpene lactones and other terpenoids. The specific type of ester and its position on the core skeleton can be characteristic of a particular genus or even species.

For the genus Ageratina, the profile of its secondary metabolites, including the types of terpenoids and their ester derivatives, contributes to its chemical fingerprint and helps to distinguish it from other genera within the Eupatorieae tribe. The pattern of esterification can vary between species, providing valuable data for chemo-taxonomic studies. The widespread occurrence of these C5 esters in the Asteraceae suggests a shared evolutionary history and biosynthetic machinery for their production.

In contrast, the chemical profile of Vitis vinifera is dominated by phenylpropanoid-derived compounds. While it possesses a diverse array of secondary metabolites, the characteristic C5 esters so prevalent in the Asteraceae are not a defining feature of its chemo-taxonomy. This highlights the distinct biosynthetic pathways that have evolved in different plant families.

Perspectives and Future Directions in Methyl 4 Hydroxy 2 Methylbut 2 Enoate Research

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and sustainable methods for synthesizing methyl 4-hydroxy-2-methylbut-2-enoate is a primary focus of future research. Current synthetic strategies, while effective, often present opportunities for improvement in terms of yield, atom economy, and environmental impact.

Future research will likely concentrate on the development of catalytic systems that can achieve high selectivity and efficiency under mild reaction conditions. nih.gov This includes the exploration of novel organometallic catalysts and biocatalytic approaches to streamline the synthesis process. For instance, adapting methods used for similar compounds, such as the synthesis of methyl 4-hydroxy-2-butynoate, could provide a template for more efficient routes. orgsyn.org The goal is to devise synthetic pathways that are not only high-yielding but also scalable and environmentally benign. nih.gov

Table 1: Comparison of Potential Synthetic Strategy Enhancements

Strategy Current Approach (Analogous Compounds) Potential Future Direction Key Advantages
Catalysis Use of traditional acid/base catalysts. Development of bespoke organometallic or enzymatic catalysts. Higher selectivity, milder conditions, reduced waste.
Starting Materials Multi-step processes from less complex precursors. Utilization of readily available bio-based feedstocks. Increased sustainability, potential for cost reduction.
Reaction Conditions Often require elevated temperatures and pressures. Photochemical or electrochemical methods. Energy efficiency, novel reactivity pathways.

| Purification | Chromatographic separation. | Crystallization-induced dynamic resolution or reactive extraction. | Reduced solvent usage, improved scalability. |

Exploration of Advanced Spectroscopic Probes for In Situ Analysis

A deeper understanding of the reaction dynamics and kinetics involved in the synthesis and transformation of this compound requires sophisticated analytical techniques. The application of advanced spectroscopic methods for in situ analysis is a promising frontier.

Techniques such as time-resolved Fourier-transform infrared (FT-IR) and Raman spectroscopy, coupled with chemometrics, can provide real-time monitoring of reactant consumption and product formation. nih.gov This allows for the precise determination of reaction endpoints and the identification of transient intermediates, which is crucial for mechanism elucidation and process optimization. Furthermore, advanced X-ray absorption and emission spectroscopy can offer insights into the electronic structure and coordination environment of catalytic species during the reaction, which is essential for designing more effective catalysts. rsc.org

Table 2: Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Spectroscopic Technique Information Provided Application in Research
Time-Resolved FT-IR/Raman Real-time concentration profiles of reactants, products, and intermediates. Kinetic studies, reaction mechanism elucidation, process optimization.
X-ray Absorption Spectroscopy (XAS) Electronic structure and local coordination environment of catalyst atoms. Catalyst development, understanding deactivation mechanisms. rsc.org
Nuclear Magnetic Resonance (NMR) Detailed structural information and quantification of species in solution. In situ monitoring of complex reaction mixtures.

| Mass Spectrometry (MS) | Identification of reaction components and intermediates by mass-to-charge ratio. | High-throughput reaction screening, byproduct identification. |

Mechanistic Studies of Enzymatic Transformations in Biosynthesis

The biosynthesis of structurally related butenoate compounds in nature suggests the potential for enzymatic routes to this compound. ebi.ac.ukmdpi.com Investigating the enzymes and metabolic pathways involved in the formation of similar natural products could pave the way for biocatalytic production methods.

Future research in this area will likely focus on the identification and characterization of enzymes such as oxidoreductases, lyases, and transferases that can act on butenoate precursors. researchgate.net Understanding the catalytic mechanism of these enzymes at a molecular level is paramount. nih.gov This involves a combination of experimental techniques, including protein crystallography and site-directed mutagenesis, alongside computational modeling to simulate enzyme-substrate interactions. The ultimate aim is to engineer enzymes with enhanced activity and specificity for the production of this compound and its derivatives.

Integration of Machine Learning in Computational Chemical Design

The convergence of computational chemistry and artificial intelligence offers powerful tools for accelerating the discovery and design of new molecules and reaction pathways. hitgen.com The integration of machine learning (ML) is set to revolutionize research on this compound.

Machine learning models can be trained on existing chemical data to predict the properties and reactivity of novel derivatives. mdpi.com This enables the virtual screening of large compound libraries to identify candidates with desired characteristics, significantly reducing the time and cost of experimental work. nih.gov In the context of synthesis, ML algorithms can optimize reaction conditions by exploring a vast parameter space to maximize yield and selectivity. nih.govresearchgate.net Furthermore, generative models can propose entirely new molecular structures with tailored functionalities, opening up new possibilities for the application of this compound-based compounds. hitgen.com

Table 3: Applications of Machine Learning in Chemical Research

Application Area Machine Learning Technique Expected Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks. Accurate prediction of physical, chemical, and biological properties. patsnap.com
Reaction Optimization Bayesian Optimization, Genetic Algorithms. Identification of optimal reaction conditions for improved yield and selectivity. nih.gov
De Novo Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). Generation of novel molecular structures with desired properties. hitgen.com

| Mechanism Elucidation | Unsupervised learning, clustering algorithms. | Identification of patterns and intermediates in complex reaction networks. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-methylbut-2-enoate, and how can reaction yields be improved?

  • Methodological Answer : A multi-step approach involving Claisen-Schmidt condensation followed by selective esterification is commonly employed. Key parameters include temperature control (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid for acid-catalyzed esterification). To improve yields, optimize solvent polarity (e.g., THF/water mixtures) and use inert atmospheres to prevent oxidation of the hydroxyl group . Parallel purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from by-products like keto-enol tautomers .

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignment?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ester and hydroxyl groups. 1H^1H-NMR peaks at δ 3.7–3.9 ppm (ester methyl) and δ 5.2–5.5 ppm (enolic proton) are diagnostic.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies and confirm the planar geometry of the α,β-unsaturated ester moiety .
  • IR spectroscopy : Validate hydroxyl (3200–3400 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) stretches .

Q. What analytical strategies are recommended to address hygroscopicity and stability issues during storage?

  • Methodological Answer : Perform stability studies under controlled humidity (40–60% RH) and temperature (4°C). Use Karl Fischer titration to quantify water content. For long-term storage, lyophilize the compound and store in amber vials with molecular sieves. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 4-hydroxy-2-methylbut-2-enoic acid .

Advanced Research Questions

Q. How can computational modeling elucidate the keto-enol tautomerism of this compound in solution?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare the energy profiles of keto and enol forms. Validate results with variable-temperature 1H^1H-NMR: At low temperatures (< 0°C), the enol form dominates (sharp singlet at δ 15–16 ppm for intramolecular hydrogen bonding), while the keto form appears at higher temperatures . Molecular dynamics simulations can further predict solvent effects (e.g., polar aprotic solvents stabilize the enol tautomer) .

Q. What experimental designs are suitable for studying the compound’s reactivity in Michael addition or Diels-Alder reactions?

  • Methodological Answer : Design kinetic studies under varying electrophile/nucleophile concentrations. For Michael additions:

  • Use nucleophiles (e.g., amines) in DMF at 25–50°C, monitoring progress via 1H^1H-NMR.
  • For stereochemical control, employ chiral catalysts (e.g., thiourea organocatalysts) and analyze enantiomeric excess via chiral HPLC .
    • For Diels-Alder reactions, pair with dienes (e.g., cyclopentadiene) in refluxing toluene. Characterize cycloadducts using X-ray crystallography (ORTEP-III for 3D visualization) to confirm regio- and stereoselectivity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Standardize assay conditions across studies:

  • Cytotoxicity assays : Use MTT tests with consistent cell lines (e.g., HeLa or MCF-7) and solvent controls (DMSO ≤ 0.1% v/v).
  • Enzyme inhibition : Validate IC50_{50} values via dose-response curves (triplicate measurements) and compare with positive controls (e.g., kinase inhibitors for phosphorylation studies).
  • Address discrepancies by analyzing stereochemical purity (chiral chromatography) and tautomeric equilibria, which may alter bioactivity profiles .

Q. What advanced techniques are recommended for analyzing its interactions with biomacromolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka_a/kd_d) using immobilized target proteins.
  • Molecular docking : Use AutoDock Vina to predict binding poses, followed by MD simulations (AMBER force field) to assess stability.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions. Cross-validate with NMR titration experiments to map binding sites .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond-length variations) be addressed?

  • Methodological Answer : Re-refine datasets using SHELXL with updated scattering factors and anisotropic displacement parameters. Check for twinning or disorder using PLATON’s ADDSYM algorithm. Compare results with high-resolution (< 1.0 Å) synchrotron data to resolve ambiguities. Publish CIF files with deposition codes (e.g., CCDC) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.